molecular formula C17H26N2O3S B4547224 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B4547224
M. Wt: 338.5 g/mol
InChI Key: CWWHENBGRRXQQZ-UHFFFAOYSA-N
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Description

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the sulfonyl group and the piperazine ring in its structure makes it a significant molecule in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with biological targets such as enzymes or receptors . The specific mechanism of action of “1-[(3,4-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine” would depend on its specific biological activity.

Safety and Hazards

Like all chemicals, piperazine derivatives should be handled with care. They could be harmful or hazardous depending on their specific physical and chemical properties, as well as how they are used .

Future Directions

Piperazine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, new biological activities, and new applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dimethylphenyl)sulfonyl]piperazine
  • 1-(2,4-dimethylphenyl)piperazine
  • 1-(3,4-dimethylphenyl)ethanone

Uniqueness

1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is unique due to its specific structural features, including the combination of the sulfonyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-6-7-15(12-14(13)2)23(21,22)19-10-8-18(9-11-19)16(20)17(3,4)5/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWHENBGRRXQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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